

NSI-189 Phosphate vs. Semax: A Comparative Guide for Cognitive Enhancement Research

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Compound of Interest

Compound Name: Nsi-189 phosphate

Cat. No.: B560193

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For researchers, scientists, and drug development professionals exploring novel avenues for cognitive enhancement, **NSI-189 phosphate** and Semax represent two intriguing, yet distinct, investigational compounds. This guide provides an objective comparison of their mechanisms of action, supporting experimental data, and methodologies to inform further research and development.

At a Glance: Key Differences

Feature	NSI-189 Phosphate	Semax
Primary Mechanism	Stimulation of hippocampal neurogenesis, increase in hippocampal volume.	Multi-faceted: Upregulation of BDNF/TrkB signaling, modulation of dopaminergic and serotonergic systems, immunomodulatory and vascular effects.
Chemical Class	Benzylpiperazine-aminopyridine	Synthetic heptapeptide (ACTH 4-10 analogue)
Reported Cognitive Effects	Improved memory, attention, and executive function (in MDD patients).	Enhanced attention, memory, and learning.
Clinical Development Stage	Investigational (Phase 2 trials completed for Major Depressive Disorder).	Used clinically in Russia for various neurological conditions; considered a nootropic.

Quantitative Data Comparison

The following tables summarize key quantitative findings from preclinical and clinical studies of **NSI-189 phosphate** and Semax.

Table 1: Preclinical Data on NSI-189 Phosphate

Parameter	Model	Treatment	Key Finding	Citation
Neurogenesis	Mouse model	Oral administration	20-30% increase in hippocampal neurogenesis.	[1]
Synaptic Plasticity	Mouse model of Angelman Syndrome	Daily injections	Time- and dose-dependent increase in the magnitude of long-term potentiation (LTP).	[2]
Cognitive Function	Rat model of radiation-induced cognitive dysfunction	4 weeks of daily oral gavage	Significant improvement in novel place recognition, novel object recognition, object in place, and temporal order tasks.	

Table 2: Clinical Data on NSI-189 Phosphate (Phase 2 Trial in MDD)

Cognitive Domain (CogScreen)	Treatment Group (40 mg/day for 12 weeks)	Effect Size (Cohen's d) vs. Placebo	p-value	Citation
Executive Function (Mental Flexibility)	NSI-189	0.12 - 1.12 (for various measures)	0.002 - 0.048	[3] [4]
Choice Reaction Time	NSI-189	0.12 - 1.12 (for various measures)	0.002 - 0.048	[3] [4]
Delayed Recall (Symbol Digit Paired Associates)	NSI-189	0.12 - 1.12 (for various measures)	0.002 - 0.048	[3] [4]

Table 3: Preclinical Data on Semax

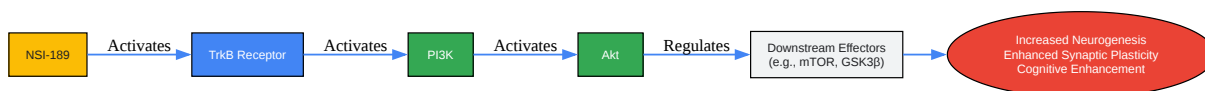
Parameter	Model	Treatment	Key Finding	Citation
BDNF Protein Levels	Rat hippocampus	Single intranasal application (50 µg/kg)	1.4-fold increase.	
TrkB Tyrosine Phosphorylation	Rat hippocampus	Single intranasal application (50 µg/kg)	1.6-fold increase.	
BDNF mRNA (exon III)	Rat hippocampus	Single intranasal application (50 µg/kg)	3-fold increase.	
TrkB mRNA	Rat hippocampus	Single intranasal application (50 µg/kg)	2-fold increase.	
Serotonin Metabolism	Rat striatum	Intraperitoneal injection (0.15 mg/kg)	Up to 180% increase in extracellular 5-HIAA levels.	[5]
Cognitive Function	Healthy rats	Intranasal and intraperitoneal administration	Improved performance in passive avoidance test.	[6]

Table 4: Clinical Data on Semax

Cognitive Domain	Study Population	Treatment	Key Finding	Citation
Memory Accuracy	Healthy, fatigued subjects	Intranasal administration	71% accuracy on a memory test vs. 41% in the control group.	[7]
Attention and Short-term Memory	Healthy volunteers	250-1000 µg/kg	Improved performance.	[6]

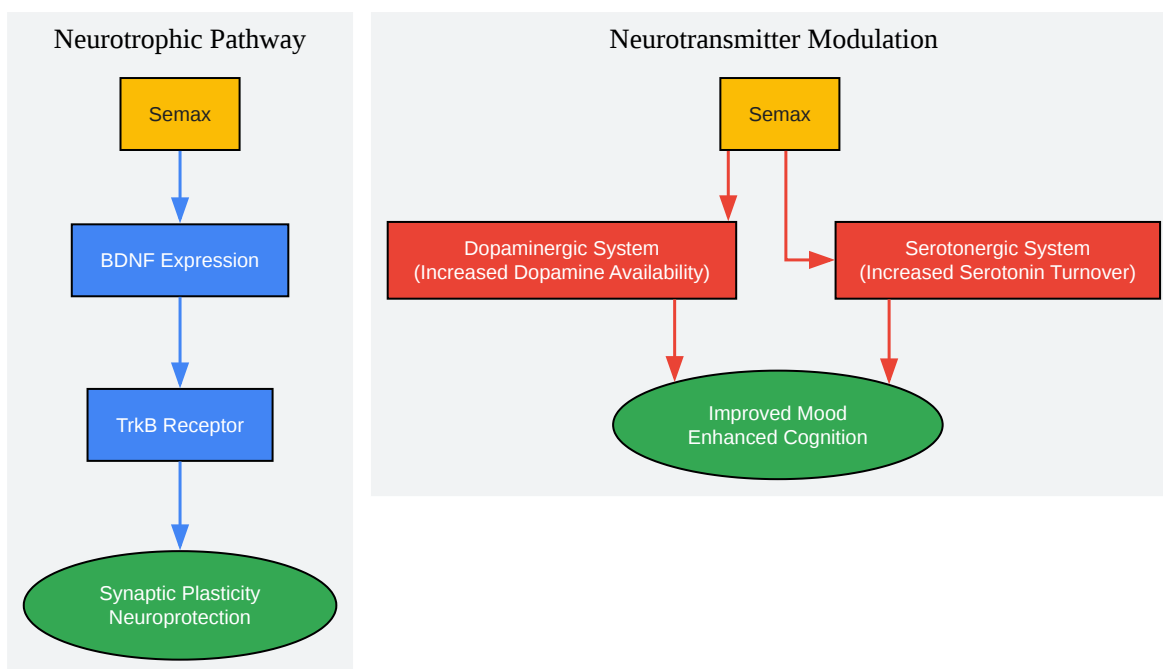
Signaling Pathways

The distinct mechanisms of NSI-189 and Semax are visualized in the following signaling pathway diagrams.



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NSI-189 Signaling Pathway



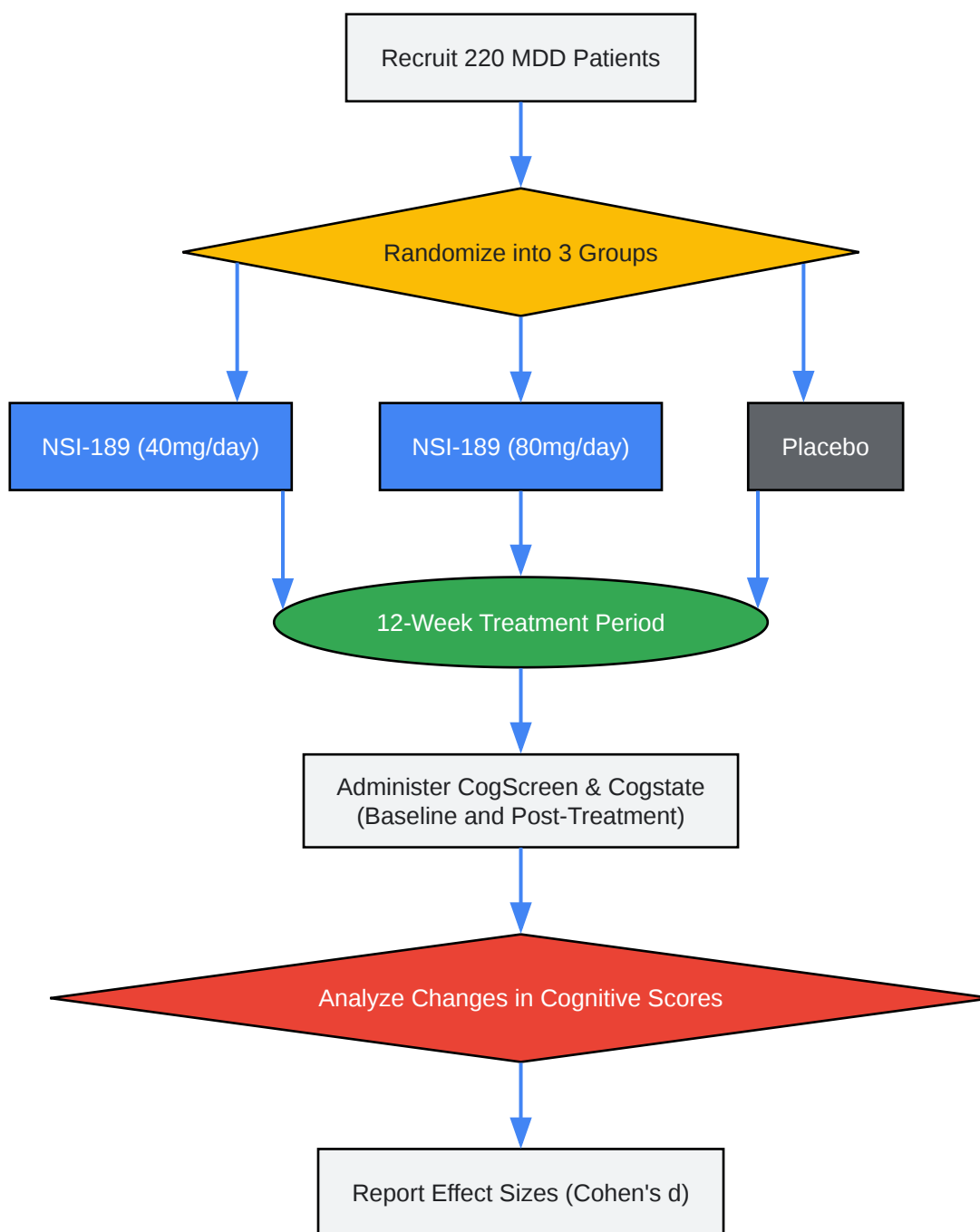
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Semax's Multi-faceted Signaling Pathways

Experimental Protocols

NSI-189 Phosphate: Phase 2 Clinical Trial for MDD with Cognitive Assessment

- Study Design: A Phase 2, double-blind, placebo-controlled, sequential parallel comparison design study was conducted.[\[3\]](#)
- Participants: 220 outpatients with a diagnosis of Major Depressive Disorder.[\[3\]](#)
- Treatment Arms:
 - NSI-189 40 mg daily.[\[3\]](#)
 - NSI-189 80 mg daily.[\[3\]](#)
 - Placebo.[\[3\]](#)
- Duration: 12 weeks of treatment.[\[3\]](#)
- Cognitive Assessment: The CogScreen computerized test battery was used to assess various cognitive domains. This battery includes subtests measuring attention, memory, visual perceptual speed, reaction time, and executive function.[\[3\]](#)[\[8\]](#) The Cogstate test was also used.[\[3\]](#)
- Outcome Measures: Changes in scores on the CogScreen and Cogstate subtests from baseline to the end of treatment were analyzed. Effect sizes (Cohen's d) were calculated to determine the magnitude of the treatment effect compared to placebo.[\[3\]](#)[\[4\]](#)



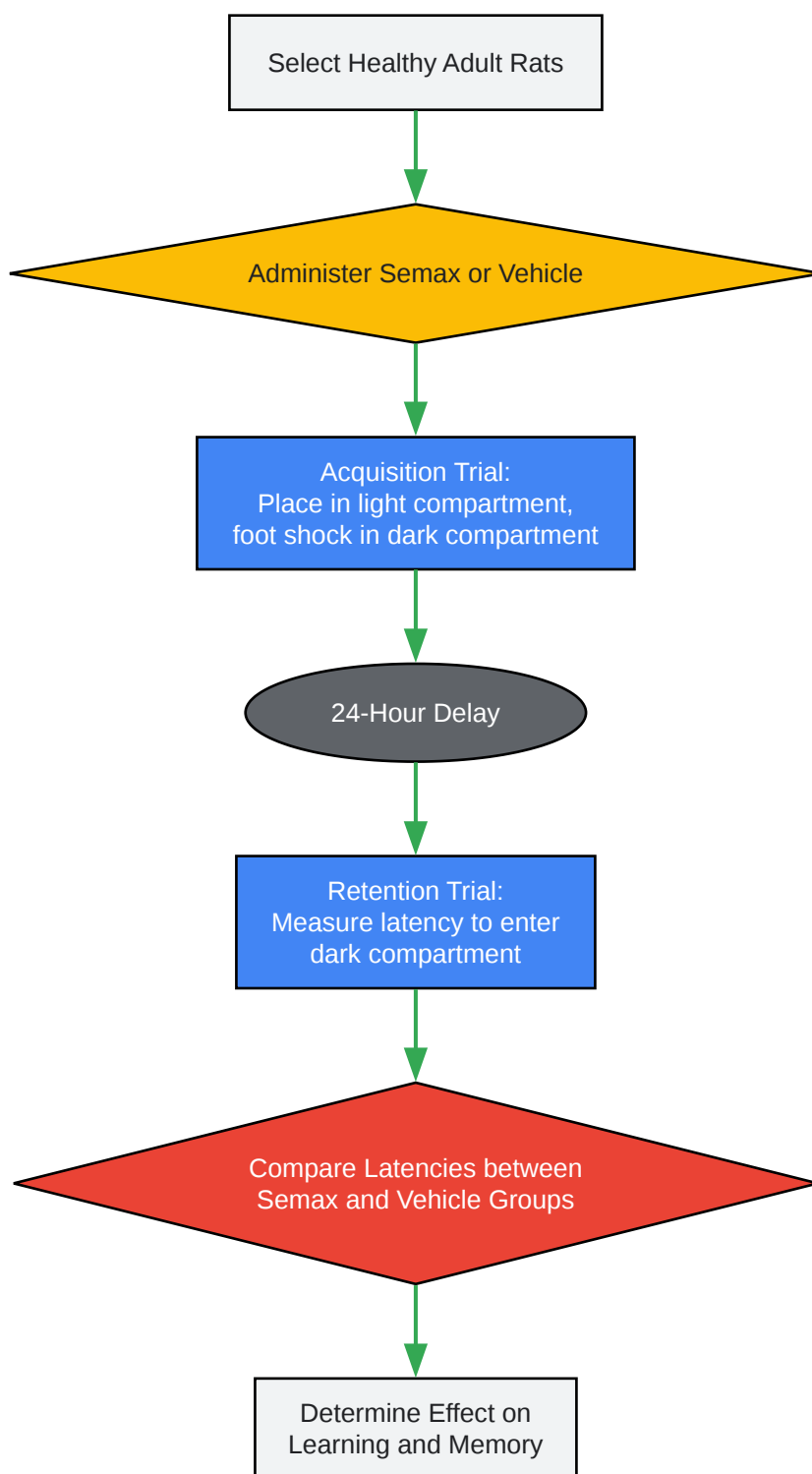
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NSI-189 Phase 2 Trial Workflow

Semax: Preclinical Passive Avoidance Test in Rats

- Objective: To assess the effect of Semax on learning and memory.[6]
- Animal Model: Healthy adult rats.[6]

- Apparatus: A two-compartment shuttle box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.[\[9\]](#)[\[10\]](#)
- Procedure:
 - Acquisition/Training Trial: Each rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.[\[9\]](#)[\[10\]](#)
 - Retention Trial: Typically 24 hours after the acquisition trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.[\[11\]](#)
- Treatment: Semax is administered prior to the acquisition trial.
- Outcome Measure: The primary outcome is the latency to enter the dark compartment during the retention trial.



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Semax Passive Avoidance Experimental Workflow

Conclusion

NSI-189 phosphate and Semax present distinct profiles for cognitive enhancement research. NSI-189's targeted approach on hippocampal neurogenesis offers a focused avenue for investigating structural brain changes and their cognitive correlates. In contrast, Semax's broad-spectrum activity on neurotrophic, neurotransmitter, and other physiological systems suggests a more complex, modulatory role in cognitive function. The choice between these compounds for further investigation will depend on the specific research question, whether it be exploring the fundamental role of neurogenesis in cognition or investigating the therapeutic potential of a multi-target neuropeptide. The provided data and protocols offer a foundation for designing future preclinical and clinical studies.

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